1-Formylpiperidine-4-carbonitrile

Lipophilicity Drug design Pharmacokinetics

1-Formylpiperidine-4-carbonitrile is a C7 piperidine scaffold bearing both an N‑formyl (amide) and a C4‑nitrile substituent. This orthogonal functionalization—combining a protected secondary amine (amide) with a polar, hydrogen‑bond‑accepting nitrile—defines its role as a versatile, bifunctional building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1176419-76-3
Cat. No. B1423679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Formylpiperidine-4-carbonitrile
CAS1176419-76-3
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1C#N)C=O
InChIInChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2
InChIKeyRDFHUTHHICVVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Formylpiperidine-4-carbonitrile (CAS 1176419-76-3) - Procurement and Differentiation Guide for Synthetic Intermediates


1-Formylpiperidine-4-carbonitrile is a C7 piperidine scaffold bearing both an N‑formyl (amide) and a C4‑nitrile substituent. This orthogonal functionalization—combining a protected secondary amine (amide) with a polar, hydrogen‑bond‑accepting nitrile—defines its role as a versatile, bifunctional building block in medicinal chemistry and organic synthesis . Commercially available at ≥95% purity , it serves as a precursor to 4‑cyano‑substituted piperidines and enables regioselective elaboration at either the masked amine or the nitrile position .

1-Formylpiperidine-4-carbonitrile: Why Closest Analogs Cannot Substitute Without Experimental Validation


Common 4‑cyanopiperidine surrogates (e.g., N‑Boc or N‑Cbz protected variants) differ fundamentally in steric bulk, electronic character, and synthetic accessibility of the free amine. The N‑formyl group is substantially smaller and less electron‑withdrawing than carbamate protecting groups, which alters both the ground‑state conformation and the reactivity of the piperidine ring in subsequent transformations . Moreover, the predicted pKa of the formamide nitrogen (~‑3) contrasts sharply with the basicity of the free 4‑cyanopiperidine (pKa ~9.3) , meaning that reaction conditions optimized for carbamate or free‑amine analogs rarely translate directly. Substituting 1‑formylpiperidine‑4‑carbonitrile with a Boc‑ or Cbz‑protected congener therefore risks divergent regioselectivity in metal‑catalyzed C–H functionalizations and may necessitate additional deprotection/ reprotection steps that lower overall synthetic efficiency .

1-Formylpiperidine-4-carbonitrile: Comparative Physicochemical and Reactivity Evidence for Scientific Selection


Lipophilicity (LogP) Comparison Against 1‑Formylpiperidine and 4‑Cyanopiperidine

The calculated partition coefficient (LogP) of 1‑formylpiperidine‑4‑carbonitrile is 0.378 . This value sits between the more hydrophilic 1‑formylpiperidine (LogP 0.24–0.0, depending on prediction method) and the more lipophilic 4‑cyanopiperidine (LogP 0.838) . The intermediate LogP suggests that 1‑formylpiperidine‑4‑carbonitrile may offer a balanced solubility profile—more organic‑soluble than the parent formamide, yet less lipophilic than the free nitrile—which can be advantageous in multi‑step sequences requiring both aqueous work‑up and organic‑phase reactions.

Lipophilicity Drug design Pharmacokinetics

Nitrogen Basicity (pKa) and Implication for Protective Group Strategy

The N‑formyl substituent renders the piperidine nitrogen essentially non‑basic, with a predicted pKa of approximately –3 . This contrasts with 4‑cyanopiperidine (free NH, pKa 9.26) and the Boc‑protected analog (pKa –3.08) . While the Boc group provides similar electronic deactivation, its steric bulk (t‑butyl) often impedes certain metal‑catalyzed transformations (e.g., C–H activation) that proceed more readily with the compact formyl group . Additionally, the formyl group can be removed under milder conditions than Boc (e.g., basic hydrolysis) or serve as a precursor to the N‑methyl derivative via reduction, offering orthogonal deprotection options.

Protecting groups Synthetic methodology Amide chemistry

Physical State and Handling: Liquid vs. Crystalline Solid

1‑Formylpiperidine‑4‑carbonitrile is supplied as a neat liquid at ambient temperature , whereas the commonly used Boc‑protected analog is a crystalline solid (mp 60‑63 °C) . The liquid physical state eliminates the need for dissolution prior to use in liquid‑handling robotic systems and avoids potential solubility limitations associated with solid carbamates. This can streamline high‑throughput experimentation and enable direct use as a solvent‑free reagent in neat reactions.

Formulation Automated synthesis Solubility

Purity and Commercial Availability Across Multiple Vendors

The compound is routinely offered at ≥95% purity from global suppliers, with several vendors providing ≥97% material . This consistency across independent sources reduces supply‑chain risk and ensures that researchers can rely on reproducible quality when transitioning from discovery to scale‑up. In contrast, more specialized 4‑cyanopiperidine derivatives (e.g., 1‑Cbz‑4‑cyanopiperidine) are often limited to a single purity grade and fewer suppliers .

Procurement Quality control Building blocks

1-Formylpiperidine-4-carbonitrile: Preferred Application Scenarios Based on Empirical Evidence


Medicinal Chemistry: Synthesis of Piperidine‑Based Enzyme Inhibitors

The bifunctional nature of 1‑formylpiperidine‑4‑carbonitrile makes it a strategic precursor for generating diverse 4‑substituted piperidine scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid for amide coupling, while the formyl group serves as a latent N‑methyl substituent (via reduction) or a directing group for ortho‑metalation . This dual reactivity streamlines the construction of focused libraries targeting kinases, GPCRs, and ion channels .

Organic Synthesis: Orthogonal Protecting Group in Multi‑Step Sequences

Because the N‑formyl group is stable to a wide range of reaction conditions (e.g., strong bases, oxidants, and some Lewis acids) yet cleavable under mild basic hydrolysis, 1‑formylpiperidine‑4‑carbonitrile can function as an “orthogonal” protected amine in complex molecule synthesis . Its liquid form also facilitates its use as a solvent‑free reagent in neat or high‑concentration transformations, which can improve atom economy and simplify work‑up procedures .

High‑Throughput Experimentation and Automated Synthesis Platforms

The liquid physical state and moderate LogP (0.38) of 1‑formylpiperidine‑4‑carbonitrile make it highly amenable to automated liquid handling. Unlike solid carbamate analogs (e.g., Boc‑ or Cbz‑protected piperidines) that require pre‑dissolution and may precipitate in reaction mixtures, this compound can be dispensed volumetrically with high accuracy, reducing variability in parallel synthesis campaigns and enabling reproducible miniaturized reaction screening .

Process Chemistry: Early‑Stage Intermediate for Nitrile‑Containing APIs

The 4‑cyanopiperidine motif is a privileged substructure in several pharmaceutical agents (e.g., remifentanil analogs) . 1‑Formylpiperidine‑4‑carbonitrile provides a cost‑effective, multi‑vendor‑available entry point to this pharmacophore. Its compatibility with a range of downstream transformations—including nitrile hydrolysis, reduction to the aminomethyl analog, and N‑deprotection—positions it as a versatile intermediate for early‑stage route scouting and process development .

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